molecular formula C9H11ClO2 B8032622 4-Chloro-3-propoxyphenol

4-Chloro-3-propoxyphenol

Cat. No.: B8032622
M. Wt: 186.63 g/mol
InChI Key: FWIQEFKUTVODTB-UHFFFAOYSA-N
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Description

4-Chloro-3-propoxyphenol is an organic compound with the molecular formula C9H11ClO2. It is a derivative of phenol, where the hydroxyl group is substituted with a propoxy group at the third position and a chlorine atom at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-propoxyphenol typically involves the reaction of 4-chlorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the propoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The raw materials, 4-chlorophenol and propyl bromide, are fed into the reactor along with a base, and the product is continuously extracted and purified .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-propoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-3-propoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-propoxyphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The exact molecular pathways and targets are still under investigation, but it is believed to involve oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

  • 4-Chloro-3-methoxyphenol
  • 4-Chloro-3-ethoxyphenol
  • 4-Chloro-3-butoxyphenol

Comparison: 4-Chloro-3-propoxyphenol is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its methoxy, ethoxy, and butoxy counterparts. These differences can influence its reactivity, solubility, and biological activity .

Properties

IUPAC Name

4-chloro-3-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIQEFKUTVODTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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